molecular formula C14H14N6O2 B2900712 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034386-57-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2900712
CAS No.: 2034386-57-5
M. Wt: 298.306
InChI Key: RUJXFOWAEIWJDD-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a sophisticated chemical compound notable for its complex structure and versatile applications. This compound integrates features from pyrazole, oxadiazole, and picolinamide groups, rendering it a multifaceted molecule with potential benefits across various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other pyrazole and oxadiazole compounds, it could potentially act as an inhibitor or activator of its target proteins, leading to changes in their function .

Biochemical Pathways

Pyrazole and oxadiazole derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and immune response .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role as an inhibitor or activator of certain proteins, it could potentially alter cellular functions such as cell growth, cell cycle progression, or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. Additionally, the presence of other molecules could either compete with the compound for its target or alter the target’s conformation, affecting the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multi-step synthesis starting from readily available precursors. A generalized route might include the following steps:

  • Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: : This step might involve the reaction of ethyl hydrazinecarboxylate with an appropriate diketone.

  • Synthesis of 1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This intermediate can be synthesized by reacting 1-ethyl-1H-pyrazole-4-carboxylic acid with amidoxime under dehydrating conditions.

  • Coupling to Picolinamide: : The final step typically involves the coupling of the synthesized oxadiazole derivative with picolinamide, possibly through an amide bond formation reaction using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production may mirror the laboratory synthesis with optimizations for scalability, yield, and cost-efficiency. Parameters such as solvent choice, reaction time, and purification techniques (e.g., crystallization, chromatography) are optimized to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a range of reactions including:

  • Oxidation and Reduction: : It may be oxidized or reduced under controlled conditions to modify the pyrazole or oxadiazole rings.

  • Substitution Reactions: : The various nitrogen atoms and the amide functionality can participate in substitution reactions, either nucleophilic or electrophilic.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond might hydrolyze, leading to the formation of picolinic acid derivatives and oxadiazole fragments.

Common Reagents and Conditions:
  • Oxidation: : Typically involves reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

  • Reduction: : Commonly employs reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: : Reagents might include alkyl halides, acyl halides, and different nucleophiles or electrophiles.

  • Hydrolysis: : Often conducted using HCl (Hydrochloric acid) for acidic conditions or NaOH (Sodium hydroxide) for basic conditions.

Major Products: The products formed from these reactions vary depending on the conditions and reagents but can include:

  • Oxidized or reduced forms of the original compound.

  • Substituted derivatives with varied functional groups.

  • Hydrolyzed fragments such as picolinic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and utility as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: It might exhibit pharmacological properties, making it a candidate for drug development. Possible areas of application include antimicrobial, anti-inflammatory, or anticancer research.

Industrial Applications: In industry, compounds like this one can serve as key components in the manufacturing of advanced materials, including specialty polymers and chemical sensors.

Comparison with Similar Compounds

Similar Compounds: Compounds such as:

  • N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)picolinamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

There you go! This compound is a pretty dynamic one in the world of chemical compounds. What piques your interest the most about it?

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-9-10(7-17-20)13-18-12(22-19-13)8-16-14(21)11-5-3-4-6-15-11/h3-7,9H,2,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJXFOWAEIWJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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